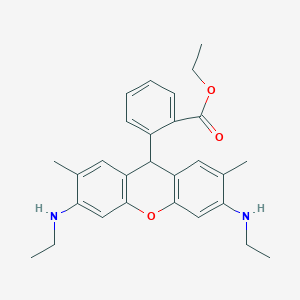

Dihydrorhodamine 6G

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Dihydrorhodamine 6G has numerous applications in scientific research:

Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.

Biology: Employed in cell imaging to detect ROS and study cellular oxidative stress.

Medicine: Utilized in diagnostic assays to detect oxidative damage in tissues and cells.

Industry: Applied in the development of light-transmitting materials and construction boards.

Mécanisme D'action

Target of Action

Dihydrorhodamine 6G (DHR 6G), also known as Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate, primarily targets reactive oxygen species (ROS) , including superoxide . ROS are chemically reactive molecules containing oxygen, which play crucial roles in cell signaling and homeostasis .

Mode of Action

DHR 6G is a non-fluorescent compound that readily enters most cells . Once inside the cell, it is oxidized by ROS or cellular redox systems, transforming into the fluorescent Rhodamine 6G . This transformation allows for the detection of ROS within the cell .

Biochemical Pathways

The primary biochemical pathway affected by DHR 6G involves the detection of ROS. The oxidation of DHR 6G to Rhodamine 6G serves as an indicator of the presence and activity of ROS within the cell . This can be particularly useful in studying oxidative stress, inflammation, and other conditions where ROS are involved.

Pharmacokinetics

It is known that dhr 6g readily enters cells , suggesting efficient absorption and distribution. Once inside the cell, it undergoes metabolic transformation (oxidation) to become Rhodamine 6G .

Result of Action

The oxidation of DHR 6G results in the production of fluorescent Rhodamine 6G, which accumulates in mitochondrial membranes . This fluorescence allows for the visualization and quantification of ROS within the cell, providing a valuable tool for studying cellular oxidative processes.

Action Environment

The action of DHR 6G is influenced by the cellular environment, particularly the presence of ROS and the activity of cellular redox systems . The efficiency of DHR 6G oxidation may also be influenced by factors such as pH, temperature, and the presence of other cellular components.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dihydrorhodamine 6G involves several stepsThe reaction conditions often require the use of organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Dihydrorhodamine 6G undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form fluorescent rhodamine 6G, which is used in detecting ROS.

Reduction: Reduction reactions can convert rhodamine 6G back to its non-fluorescent form.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include fluorescent rhodamine 6G and its various derivatives, which are used in a wide range of applications from biological imaging to chemical sensing .

Comparaison Avec Des Composés Similaires

Similar Compounds

Rhodamine 6G: The parent compound, known for its strong fluorescence and use in similar applications.

Dihydrorhodamine 123: Another derivative used for detecting intracellular hydrogen peroxide.

Fluorescein: A widely used fluorescent dye with different spectral properties.

Uniqueness

Dihydrorhodamine 6G is unique due to its high sensitivity to ROS and its ability to penetrate cell membranes easily. This makes it particularly useful for studying oxidative stress in live cells .

Activité Biologique

Dihydrorhodamine 6G (DHR 6G) is a fluorescent probe widely utilized in biological research, particularly for its role in detecting reactive oxygen species (ROS) and its applications in cancer therapy. This article provides a comprehensive overview of the biological activity of DHR 6G, including its mechanisms, cytotoxicity profiles, and relevant case studies.

DHR 6G is the reduced form of rhodamine 6G, characterized by the molecular formula C28H32N2O3 and a molecular weight of approximately 444.57 g/mol. It is nonfluorescent in its reduced state but readily enters cells, where it can be oxidized by ROS to produce the fluorescent rhodamine 6G. This property makes it an effective probe for monitoring oxidative stress within cells .

Detection of Reactive Oxygen Species

DHR 6G is particularly noted for its ability to detect superoxide and other ROS. Studies have shown that upon exposure to oxidative species, DHR 6G exhibits increased fluorescence intensity, allowing for real-time monitoring of oxidative stress in various cell types, including lung adenocarcinoma cells (SPC-A-1) and others .

Cytotoxicity and Anticancer Properties

Research has demonstrated that DHR 6G can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. A study highlighted that modifications in the anionic component of rhodamine derivatives could enhance their anticancer properties while reducing toxicity to healthy tissues. Specifically, certain formulations of DHR 6G were found to inhibit the proliferation of breast cancer cell lines without affecting normal cell viability .

Table: Cytotoxic Effects of this compound on Different Cell Lines

| Cell Line | Treatment Concentration | Viability (%) | Notes |

|---|---|---|---|

| Normal Fibroblasts | 10 µM | ~90 | Non-toxic |

| Breast Cancer Cells | 10 µM | ~40 | Significant inhibition observed |

| Lung Adenocarcinoma Cells | 25 µM | ~30 | Strong cytotoxic effect |

Case Studies Involving Dihydrorhodamine Assay

One notable application of DHR 6G is in diagnosing chronic granulomatous disease (CGD), where it serves as a crucial tool for assessing neutrophil function. A cohort study involving 173 patients with CGD utilized the dihydrorhodamine assay to confirm diagnoses based on flow cytometry results, demonstrating the compound's utility beyond mere detection of ROS .

Research Findings

Recent studies have expanded on the potential applications of DHR 6G in various fields:

- Cancer Research : The compound's ability to selectively target cancer cells while minimizing damage to normal tissues presents promising avenues for developing new chemotherapeutic agents .

- Radiation Therapy : DHR 6G has been incorporated into silicone-based dosimeters to enhance the monitoring of radiation exposure, demonstrating its versatility as both a biological probe and a practical tool in medical physics .

- Oxidative Stress Studies : Its use in detecting cellular hydrogen peroxide levels highlights its importance in studies related to oxidative stress and cellular metabolism .

Propriétés

IUPAC Name |

ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,27,29-30H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJYUNAFKYHMAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(C3=C(O2)C=C(C(=C3)C)NCC)C4=CC=CC=C4C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.